Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-
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Overview
Description
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- is a complex organic compound with a unique structure that includes a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- typically involves the reaction of thiazole derivatives with acetamide under controlled conditions. One common method includes the use of a thiazole precursor, which is reacted with acetamide in the presence of a catalyst to facilitate the formation of the desired compound. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the thiazole ring and the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-methyl-N-(4-methylphenyl)-
Uniqueness
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other acetamide derivatives.
Properties
CAS No. |
832724-99-9 |
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Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C13H14N2OS/c1-10-9-17-13(14-11(2)16)15(10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |
InChI Key |
AFBDTKLKHPWSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=NC(=O)C)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
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